N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Isopropylbenzylidene)-2,6-diisopropylbenzenamine
- N-(4-Isopropylbenzylidene)-4-methoxybenzohydrazide
- N-(4-Isopropylbenzylidene)-2,6-diisopropylbenzenamine
Uniqueness
N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H19NO2S/c1-13(2)16-8-6-15(7-9-16)12-18-21(19,20)17-10-4-14(3)5-11-17/h4-13H,1-3H3/b18-12+ |
InChI Key |
QDNWKNMMUMIPAK-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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